

2-(p-Nonylphenoxy)ethanol chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(p-Nonylphenoxy)ethanol

Cat. No.: B144584

[Get Quote](#)

An In-depth Technical Guide to 2-(p-Nonylphenoxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to **2-(p-Nonylphenoxy)ethanol**. It also touches upon its biological significance as a member of the nonylphenol ethoxylate family, which are noted for their endocrine-disrupting capabilities.

Chemical Identity and Structure

2-(p-Nonylphenoxy)ethanol is an organic compound classified as a nonionic surfactant.^[1] It consists of a hydrophobic para-nonylphenol group and a short, hydrophilic ethylene oxide chain. Its structure is fundamental to its surfactant properties, which make it useful as an emulsifier and detergent in various industrial applications.^{[2][3]}

Chemical Structure Visualization:

The two-dimensional structure of **2-(p-Nonylphenoxy)ethanol** is depicted below.

Chemical structure of **2-(p-Nonylphenoxy)ethanol**.

Physicochemical Properties

A summary of the key physicochemical properties of **2-(p-Nonylphenoxy)ethanol** is presented in the table below. These properties are crucial for understanding its behavior in various experimental and environmental conditions.

Property	Value
Molecular Formula	C ₁₇ H ₂₈ O ₂
Molecular Weight	264.4 g/mol
IUPAC Name	2-(4-nonylphenoxy)ethanol
CAS Number	104-35-8
Appearance	Colorless liquid or white solid with a mild odor
Solubility	Highly soluble in water and many organic solvents

[Sources:[\[1\]](#),[\[4\]](#),[\[5\]](#)]

Experimental Protocols

Accurate analysis of **2-(p-Nonylphenoxy)ethanol** is essential for both research and regulatory purposes. Below are detailed methodologies for its identification and quantification.

3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

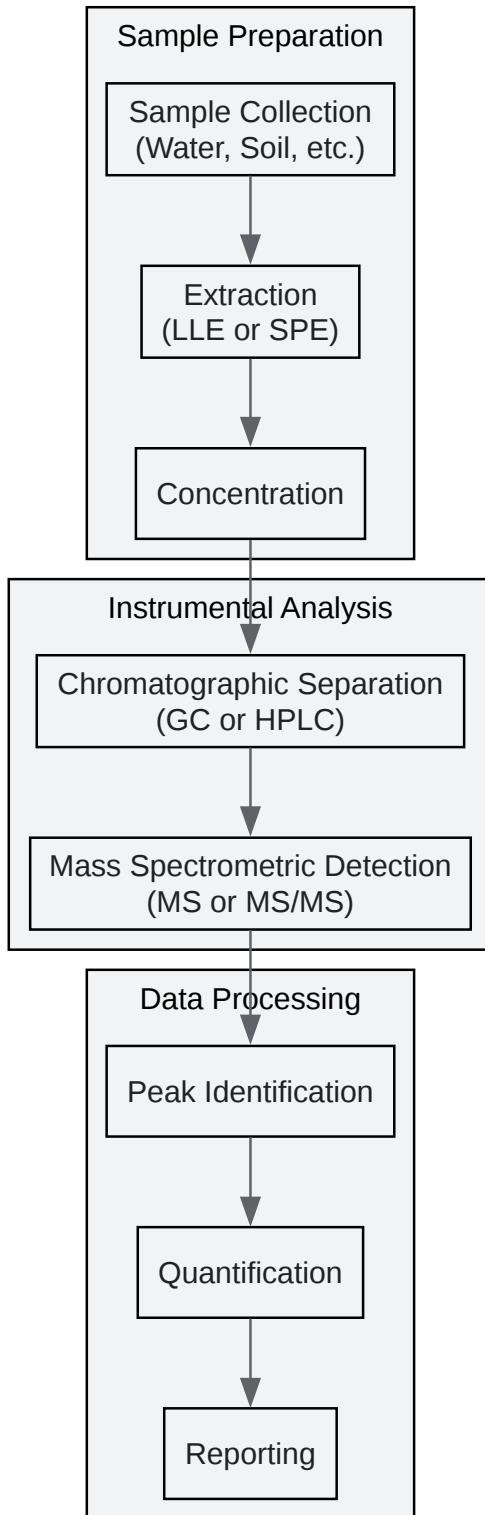
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like **2-(p-Nonylphenoxy)ethanol**.

- Sample Preparation:
 - For aqueous samples, perform a liquid-liquid extraction (LLE) using a non-polar solvent such as hexane or dichloromethane.
 - For solid samples, use ultrasonic extraction with an appropriate solvent.[\[6\]](#)
 - Concentrate the extract under a gentle stream of nitrogen.

- Derivatize the sample if necessary to improve volatility and thermal stability, although direct analysis is often possible.
- GC-MS Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Injector Temperature: 250-280°C.
 - Oven Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C) to ensure elution.
 - Carrier Gas: Helium at a constant flow rate.
 - MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 50-500.
- Data Analysis:
 - Identify **2-(p-Nonylphenoxy)ethanol** by its retention time and by matching its mass spectrum with a reference library (e.g., NIST).
 - Quantify using an internal or external standard calibration curve.

3.2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective method for the analysis of non-volatile and thermally labile compounds.[\[7\]](#)


- Sample Preparation:
 - For aqueous samples, solid-phase extraction (SPE) using a C18 or HLB cartridge is recommended for cleanup and pre-concentration.[\[6\]](#)
 - Elute the analyte from the SPE cartridge with a suitable solvent like methanol or acetonitrile.
 - Evaporate the solvent and reconstitute the residue in the mobile phase.
- HPLC Conditions:

- Column: A C18 reversed-phase column.
- Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization.
- Flow Rate: A typical analytical flow rate (e.g., 0.2-0.5 mL/min).
- MS/MS Conditions:
 - Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.
 - Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-product ion transitions for **2-(p-Nonylphenoxy)ethanol**.
- Data Analysis:
 - Identify the compound based on its retention time and the presence of the specific MRM transitions.
 - Quantify using an isotopically labeled internal standard for best accuracy.

Experimental Workflow Visualization:

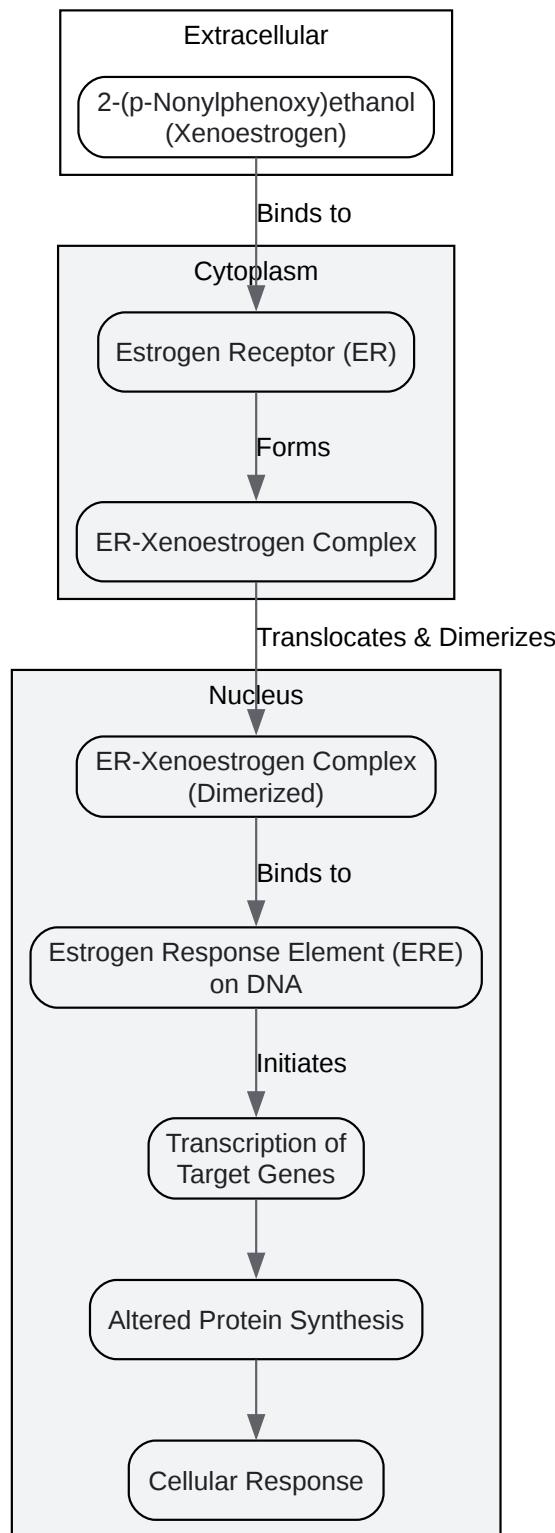
The general workflow for the analysis of **2-(p-Nonylphenoxy)ethanol** in an environmental sample is outlined below.

General Analytical Workflow for 2-(p-Nonylphenoxy)ethanol

[Click to download full resolution via product page](#)Analytical workflow for **2-(p-Nonylphenoxy)ethanol**.

Biological Activity and Signaling Pathways

2-(p-Nonylphenoxy)ethanol belongs to the class of alkylphenol ethoxylates, which are known endocrine disruptors.^[2] These compounds can mimic natural hormones, particularly estrogen, and thereby interfere with the endocrine system of various organisms, including wildlife and potentially humans.^{[2][8]}


Mechanism of Endocrine Disruption:

The primary mechanism of action for nonylphenol and its ethoxylates is their ability to bind to estrogen receptors (ERs), such as ER α and ER β .^{[2][9]} This binding can initiate a signaling cascade that is normally triggered by the natural hormone 17 β -estradiol, leading to the altered expression of estrogen-responsive genes.^{[9][10]} This can result in a range of adverse health effects, including reproductive and developmental problems.^[2] Some studies suggest that while some nonylphenol derivatives are weak estrogens, they can still bind to the estrogen receptor and act as antagonists.^[11]

Signaling Pathway Visualization:

The diagram below illustrates the potential signaling pathway of **2-(p-Nonylphenoxy)ethanol** through its interaction with the estrogen receptor.

Potential Estrogenic Signaling Pathway of 2-(p-Nonylphenoxy)ethanol

[Click to download full resolution via product page](#)Estrogenic signaling pathway of **2-(p-Nonylphenoxy)ethanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(p-Nonylphenoxy)ethanol | C17H28O2 | CID 7700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nonylphenol - Wikipedia [en.wikipedia.org]
- 3. 2-[2-(4-Nonylphenoxy)ethoxy]ethanol | 20427-84-3 | Benchchem [benchchem.com]
- 4. GSRS [grsrs.ncats.nih.gov]
- 5. Buy Nonylphenoxy poly(ethyleneoxy)ethanol (EVT-1174520) | 9016-45-9 [evitachem.com]
- 6. Environmental analysis of alcohol ethoxylates and nonylphenol ethoxylate metabolites by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. Nonylphenol and Octylphenol Differently Affect Cell Redox Balance by Modulating the Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Estrogenic potential of halogenated derivatives of nonylphenol ethoxylates and carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-(p-Nonylphenoxy)ethanol chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b144584#2-p-nonylphenoxy-ethanol-chemical-properties-and-structure\]](https://www.benchchem.com/product/b144584#2-p-nonylphenoxy-ethanol-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com